N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide
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Overview
Description
N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a 4-methylphenyl group, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: The synthesis begins with the cyclization of a suitable precursor, such as 2-aminothiophene-3-carboxylic acid, with hydrazine hydrate under acidic conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the 4-Methylphenyl Group: The thieno[3,4-c]pyrazole intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 4-methylphenyl group.
Oxidation: The resulting compound is oxidized using an oxidizing agent, such as potassium permanganate, to form the 5,5-dioxo derivative.
Formation of the Ethanediamide Moiety: Finally, the compound is reacted with N-(1-phenylethyl)ethanediamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The thieno[3,4-c]pyrazole core may play a crucial role in binding to these targets, while the substituents modulate the compound’s activity and selectivity.
Comparison with Similar Compounds
N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide can be compared with other thienopyrazole derivatives, such as:
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide: This compound has a similar structure but with a chlorine substituent instead of a methyl group, which may alter its chemical and biological properties.
N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide: The presence of a methoxy group can influence the compound’s reactivity and interactions with molecular targets.
N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(1-phenylethyl)ethanediamide: The nitro group introduces different electronic effects, potentially impacting the compound’s activity and selectivity.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-8-10-17(11-9-14)26-20(18-12-31(29,30)13-19(18)25-26)24-22(28)21(27)23-15(2)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJTYEDYLSYOMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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